![molecular formula C18H22N4O4S B2946435 N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1797186-51-6](/img/structure/B2946435.png)
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. It is commonly referred to as DPP-4 inhibitor and is used in the treatment of type 2 diabetes mellitus.
Mechanism of Action
Target of action
The compound contains a pyridazin-3-yloxy group, which is a common feature in many biologically active compounds . .
Mode of action
The mode of action of a compound is determined by its interaction with its biological targets. This typically involves binding to a specific site on the target molecule, which can influence the molecule’s activity and trigger a cascade of biochemical events .
Biochemical pathways
The compound’s effect on biochemical pathways would depend on its specific targets. For example, if it targets an enzyme involved in a particular metabolic pathway, it could potentially inhibit or enhance that pathway .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. These properties are influenced by the compound’s chemical structure, including factors like its size, polarity, and stability .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. This could range from altering cell signaling pathways to influencing gene expression .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
Advantages and Limitations for Lab Experiments
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It is also stable and can be stored for long periods. However, it has some limitations as well. It is expensive, and the synthesis process is time-consuming. It also requires specialized equipment and expertise to synthesize.
Future Directions
There are several future directions for the research on N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide. One of the areas of research is to investigate its potential therapeutic effects in other diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Another area of research is to develop more efficient synthesis methods to reduce the cost and time involved in synthesizing the compound. Additionally, research can focus on developing more potent and selective DPP-4 inhibitors with fewer side effects.
Synthesis Methods
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide is synthesized through a multi-step process involving various chemical reactions. The first step involves the synthesis of 4-(pyridazin-3-yloxy)piperidine-1-carbonyl chloride, which is then reacted with N,N-dimethylbenzenesulfonamide to produce the final product.
Scientific Research Applications
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide has been extensively studied for its potential pharmacological properties. It is primarily used as a DPP-4 inhibitor in the treatment of type 2 diabetes mellitus. It has also been investigated for its potential therapeutic effects in other diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
properties
IUPAC Name |
N,N-dimethyl-4-(4-pyridazin-3-yloxypiperidine-1-carbonyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-7-5-14(6-8-16)18(23)22-12-9-15(10-13-22)26-17-4-3-11-19-20-17/h3-8,11,15H,9-10,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWSMDRXPYCMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-(4-(pyridazin-3-yloxy)piperidine-1-carbonyl)benzenesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.